Benzenepropanamine, 4-ethenyl-
Overview
Description
Benzenepropanamine, 4-ethenyl-, also known by its chemical formula C11H15N, is a compound that contains a total of 27 bonds . These include 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .
Synthesis Analysis
The synthesis of benzene derivatives like Benzenepropanamine, 4-ethenyl-, often involves taking into account the effect of directing groups . The order of reactions can change the products produced. For instance, two reactions, an acylation and a bromination, can be used to synthesize benzene derivatives .Molecular Structure Analysis
The molecular structure of Benzenepropanamine, 4-ethenyl- is characterized by a total of 27 atoms; 15 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Physical And Chemical Properties Analysis
Benzenepropanamine, 4-ethenyl- has several physical and chemical properties associated with its structure. It contains a total of 27 bonds, including 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Scientific Research Applications
Non-Detergent Spermicides
Benzenepropanamine analogues have been synthesized and evaluated for their spermicidal as well as microbicidal activities . Compound 12 exhibited good spermicidal (MEC = 0.1%) along with substantial anticandidal (MIC = 0.05%) activities . Compounds 3 and 6 showed significant microbicidal activities with moderate spermicidal effect .
Antitrichomonas and Anticandida Activities
The analogues of benzenepropanamine have shown appreciable dual activities against Trichomonas vaginalis and Candida spp . This makes them potential candidates for the development of new dually active non-detergent agents that are devoid of the disadvantages of N-9 .
Synthesis of Polymer Compartments for Catalysis
Benzenepropanamine, 4-ethenyl- has been used in the synthesis of polymer compartments for catalysis . These compartments allow otherwise unfeasible catalytic reactions in aqueous environments .
Synthesis of (±)-3-(4-(substituted)-piperazin-1-yl)-1phenyl-propan-1-ol Hydrochloride Salt
The compound has been used in the synthesis of (±)-3-(4-(substituted)-piperazin-1-yl)-1phenyl-propan-1-ol hydrochloride salt . This showcases its potential in the synthesis of complex organic compounds .
Synthesis of Star Polymers
Benzenepropanamine, 4-ethenyl- has been used in the synthesis of star polymers . These polymers have found applications in various fields including drug delivery, catalysis, and materials science .
Research in Different Fields
The compound has been associated with different research fields, including the synthesis of essential organic compounds, pharmaceutically active substances, and molecular energy sources. Its unique properties make it a valuable tool in scientific research.
Safety and Hazards
Benzenepropanamine, 4-ethenyl- is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause damage to organs (hearing organs) through prolonged or repeated exposure. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Benzenepropanamine, 4-ethenyl- is a derivative of benzene, which is known to undergo electrophilic aromatic substitution . The primary targets of this compound are likely to be the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring, making benzene especially stable .
Mode of Action
The interaction of Benzenepropanamine, 4-ethenyl- with its targets involves a two-step mechanism. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the compound to maintain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
Given its structure and mode of action, it may influence pathways involving electrophilic aromatic substitution . The downstream effects of these pathways could vary widely depending on the specific biological context.
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability . For instance, the compound’s elimination half-life would determine how long it takes to reach a new steady state following a dosage change .
Result of Action
The molecular and cellular effects of Benzenepropanamine, 4-ethenyl- are likely to be determined by its interaction with the benzene ring. The formation of a substituted benzene ring could potentially alter the properties of the benzene derivative, leading to various downstream effects .
properties
IUPAC Name |
3-(4-ethenylphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCUSWDGADCPJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanamine, 4-ethenyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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